HBpep-SP

Phase separation Drug delivery Coacervate

HBpep-SP is an engineered 26-amino-acid peptide derived from histidine-rich beak proteins (HBpep) of the Humboldt squid, specifically modified with a lysine residue at position 16 conjugated to a self-immolative moiety containing a disulfide bond. This modification enables HBpep-SP to undergo liquid–liquid phase separation (LLPS) at physiological pH, forming coacervate microdroplets that rapidly recruit and encapsulate macromolecular cargoes including peptides, proteins up to 430 kDa, and messenger RNAs.

Molecular Formula C150H189N39O37S2
Molecular Weight 3194.5 g/mol
Cat. No. B12373447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBpep-SP
Molecular FormulaC150H189N39O37S2
Molecular Weight3194.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN
InChIInChI=1S/C150H189N39O37S2/c1-83(2)50-106(141(214)180-110(54-89-29-39-101(193)40-30-89)143(216)185-117(148(221)222)56-92-63-158-104-19-11-10-18-103(92)104)174-121(196)70-163-137(210)113(58-94-65-153-79-169-94)175-123(198)71-160-133(206)107(51-86-23-33-98(190)34-24-86)181-144(217)118-21-14-44-188(118)128(203)76-166-139(212)115(60-96-67-155-81-171-96)177-122(197)69-159-132(205)105(20-12-13-43-157-150(224)226-47-49-228-227-48-46-225-149(223)91-16-8-7-9-17-91)179-142(215)111(55-90-31-41-102(194)42-32-90)182-145(218)119-22-15-45-189(119)129(204)77-167-140(213)116(61-97-68-156-82-172-97)178-125(200)73-162-135(208)109(53-88-27-37-100(192)38-28-88)184-147(220)131(85(5)6)187-127(202)75-165-138(211)114(59-95-66-154-80-170-95)176-124(199)72-161-134(207)108(52-87-25-35-99(191)36-26-87)183-146(219)130(84(3)4)186-126(201)74-164-136(209)112(173-120(195)62-151)57-93-64-152-78-168-93/h7-11,16-19,23-42,63-68,78-85,105-119,130-131,158,190-194H,12-15,20-22,43-62,69-77,151H2,1-6H3,(H,152,168)(H,153,169)(H,154,170)(H,155,171)(H,156,172)(H,157,224)(H,159,205)(H,160,206)(H,161,207)(H,162,208)(H,163,210)(H,164,209)(H,165,211)(H,166,212)(H,167,213)(H,173,195)(H,174,196)(H,175,198)(H,176,199)(H,177,197)(H,178,200)(H,179,215)(H,180,214)(H,181,217)(H,182,218)(H,183,219)(H,184,220)(H,185,216)(H,186,201)(H,187,202)(H,221,222)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,130-,131-/m0/s1
InChIKeyFQRRWXJGJIHRPD-PTTXPSDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBpep-SP: A Phase-Separating Peptide Engineered for Intracellular Delivery of Macromolecular Therapeutics


HBpep-SP is an engineered 26-amino-acid peptide derived from histidine-rich beak proteins (HBpep) of the Humboldt squid, specifically modified with a lysine residue at position 16 conjugated to a self-immolative moiety containing a disulfide bond [1]. This modification enables HBpep-SP to undergo liquid–liquid phase separation (LLPS) at physiological pH, forming coacervate microdroplets that rapidly recruit and encapsulate macromolecular cargoes including peptides, proteins up to 430 kDa, and messenger RNAs [1]. The coacervates cross cell membranes via a non-classical, cholesterol-dependent macropinocytosis-like mechanism, bypassing endosomal entrapment, and undergo glutathione (GSH)-mediated disassembly in the reducing cytosolic environment to release their cargo [2]. HBpep-SP thus serves as a versatile intracellular delivery platform for therapeutic macromolecules that otherwise exhibit poor membrane permeability.

Why HBpep Analogs Cannot Substitute for HBpep-SP in Macromolecular Delivery Applications


Within the HBpep family, substitution is precluded by critical structure–function differences. HBpep-SA, the unmodified parent peptide, phase-separates only at acidic pH below 6.5 and lacks the redox-responsive self-immolative moiety, rendering it incapable of GSH-triggered cargo release in the cytosol [1]. HBpep-RPY, an alternative variant that interacts with lipid bilayers, lacks the disulfide-linked cleavable group entirely, providing no intracellular release mechanism [2]. Even within HBpep-SP variants, substitution of the X-position residues (e.g., VPL vs. GP) dramatically alters coacervation behaviour at physiological pH—VPL forms irregular aggregates rather than functional spherical microdroplets [3]. These structural and functional distinctions mean that procurement of the correct HBpep-SP variant with the precise sequence and redox-responsive modification is essential for reproducible intracellular delivery outcomes.

Quantitative Differentiation Evidence for HBpep-SP Versus Its Closest Analogs


Coacervate Formation at Physiological pH: HBpep-SP vs. HBpep-SA

HBpep-SP forms coacervate microdroplets at pH ≥ 6.5, whereas HBpep-SA requires pH < 6.5 for phase separation [1]. Turbidity measurements at pH 7.0 and ionic strength 100 mM show HBpep-SP variants GP and HP achieve an optical density at 600 nm (OD₆₀₀) of approximately 0.8, compared to ~0.2 for the poorly coacervating variant VPL [2]. This pH-dependent coacervation profile enables HBpep-SP to function under physiologically relevant conditions (pH 7.4, ionic strength 150 mM), a prerequisite for direct cytosolic delivery in cell culture and in vivo applications.

Phase separation Drug delivery Coacervate

Intracellular Protein Delivery Efficiency: HBpep-SP Coacervates vs. Commercial Transfection Reagents

In HepG2 cells, HBpep-SP coacervates mediate intracellular delivery of enhanced green fluorescent protein (EGFP) and R-Phycoerythrin (R-PE) with markedly higher transfection efficiency compared to commercial protein delivery reagents Pro-Ject and Xfect [1]. FACS analysis shows that HBpep-SP coacervates achieve 85.7% EGFP-positive cells and 97.8% R-PE-positive cells, while Pro-Ject and Xfect yield minimal to undetectable transfection for both proteins under identical conditions [1]. HBpep-SP coacervates also deliver EGFP efficiently into A549, NIH 3T3, and HEK293 cells, demonstrating broad cell-type applicability [1].

Protein delivery Transfection Cytosolic delivery

Cytotoxicity Profile: HBpep-SP vs. HBpep-SA and Commercial Transfection Reagents

Empty HBpep-SP coacervates exhibit significantly lower cytotoxicity than both the analog HBpep-SA and widely used commercial transfection reagents [1]. In HEK293 cells treated at 0.1 mg/mL, relative cell viability for HBpep-SP coacervates remains above 90%, compared to ~50% viability for HBpep-SA coacervates, ~30% for PEI, and <10% for Lipofectamine 2000 and Lipofectamine 3000 [1]. Similar trends are observed in HepG2 cells, where HBpep-SP maintains viability above 85% while Lipofectamine 3000 reduces viability below 20% [1].

Cytotoxicity Biocompatibility Delivery vehicle

GSH-Responsive Cargo Release: HBpep-SP vs. HBpep-SA

HBpep-SP incorporates a self-immolative moiety linked via a disulfide bond to the lysine residue, enabling glutathione (GSH)-triggered coacervate disassembly and cargo release [1]. At 1 mM GSH—mimicking cytosolic reducing conditions—HBpep-SP coacervates undergo significantly greater disassembly over 24 h compared to HBpep-SA coacervates, which lack the cleavable moiety [1]. The difference is statistically significant (p = 0.00028 at 24 h), demonstrating that HBpep-SP provides a redox-responsive release mechanism absent in HBpep-SA [1].

Redox-responsive Intracellular release Glutathione

Enhanced Delivery of omoMYC Peptide: HBpep-SP Coacervates vs. Spontaneous Uptake

HBpep-SP coacervates enable efficient intracellular delivery of omoMYC, a 26-kDa homodimeric MYC inhibitor peptide in Phase I clinical trials, at concentrations where spontaneous uptake is negligible [1]. Previous studies report an IC₅₀ of 5–12 µM for direct incubation of omoMYC with cancer cell lines, and 1 µM omoMYC alone produces no detectable effect on HEK293 or HeLa cell viability [1]. In contrast, HBpep-SP-mediated delivery of omoMYC at 0.5 µM significantly reduces HEK293 cell viability after 24 h, with effects persisting at 2 and 6 days post-treatment removal [1]. Notably, omoMYC/HBpep-SP coacervates reduce viability selectively in low c-MYC-expressing cell lines (HEK293, SH-SY5Y) but not in high c-MYC/MYCN-expressing lines (HeLa, SK-N-BE(2)), demonstrating cargo-dependent biological selectivity [1].

Cancer therapy MYC inhibitor Peptide delivery

High-Value Research and Industrial Application Scenarios for HBpep-SP


Intracellular Delivery of Therapeutic Peptides and Proteins into Hard-to-Transfect Cells

HBpep-SP coacervates are the delivery vehicle of choice for transfecting therapeutic peptides and proteins into cell types resistant to conventional transfection methods. As demonstrated in HepG2 cells, where commercial reagents Pro-Ject and Xfect yield <1% transfection efficiency for EGFP and R-PE, HBpep-SP achieves 85.7% and 97.8% delivery, respectively [1]. The coacervates also efficiently deliver cargo into A549, NIH 3T3, and HEK293 cells, making HBpep-SP suitable for diverse cell models [1]. This application is particularly valuable for studying protein function, screening peptide-based drug candidates, and investigating signaling pathways in primary and difficult-to-transfect cell lines.

Redox-Responsive Intracellular Release for Studying Cytosolic Drug Mechanisms

The disulfide-linked self-immolative moiety of HBpep-SP enables GSH-triggered coacervate disassembly specifically in the reducing cytosolic environment, a feature absent in HBpep-SA and HBpep-RPY [1]. This redox-responsive release mechanism is essential for applications requiring controlled, intracellular cargo liberation—such as studying the mechanism of action of pro-apoptotic peptides (e.g., Smac, PAD), investigating glutathione-dependent drug activation, or delivering mRNA for transient protein expression [1]. The statistically significant difference in GSH-induced disassembly between HBpep-SP and HBpep-SA (p = 0.00028 at 24 h) confirms that HBpep-SP is the only variant in this family capable of cytosolic cargo release [1].

Low-Dose Delivery of Clinically Relevant Peptide Therapeutics to Minimize Off-Target Effects

HBpep-SP enables functional intracellular delivery of therapeutic peptides at concentrations ≥10-fold lower than those required for spontaneous uptake [1]. This was validated using omoMYC, a Phase I clinical candidate targeting MYC-driven cancers, where HBpep-SP-mediated delivery at 0.5 µM achieved significant viability reduction in HEK293 cells, while omoMYC alone at 1 µM produced no effect [1]. The low inherent cytotoxicity of empty HBpep-SP coacervates (>90% cell viability) further supports their use in preclinical pharmacology studies where minimizing vehicle interference is critical [2]. This scenario is particularly relevant for dose–response studies, therapeutic window assessment, and in vivo efficacy models.

Multimodal Cargo Co-Delivery for Synergistic Cancer Therapy Research

HBpep-SP coacervates can simultaneously recruit and deliver multiple therapeutic cargoes of diverse molecular weights—from small peptides (~726 Da) to large enzymes (430 kDa) and mRNA [1]. This capability supports multimodal combination therapy research, such as co-delivering a pro-apoptotic peptide with an mRNA encoding a tumor suppressor, or recruiting photothermal agents alongside chemotherapeutics for light-triggered synergistic cancer treatment [2]. The coacervates' serum stability in up to 50% FBS, as demonstrated by maintained particle size and zeta potential [3], ensures cargo retention during systemic circulation, a prerequisite for translational in vivo applications.

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